Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 872604-78-9
VCID: VC16907652
InChI: InChI=1S/C18H18N2O3/c1-3-23-17(21)12-20-16-7-5-4-6-15(16)19-18(20)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3
SMILES:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate

CAS No.: 872604-78-9

Cat. No.: VC16907652

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate - 872604-78-9

Specification

CAS No. 872604-78-9
Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name ethyl 2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetate
Standard InChI InChI=1S/C18H18N2O3/c1-3-23-17(21)12-20-16-7-5-4-6-15(16)19-18(20)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3
Standard InChI Key BALPIRBGZZMXQW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetate, reflects its branched structure . The benzimidazole ring system is aromatic, with the 4-methoxyphenyl group enhancing electron density through its methoxy substituent. The ethyl acetate chain introduces ester functionality, influencing solubility and reactivity.

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Number872604-78-9
Molecular FormulaC18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight310.3 g/mol
SMILESCCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
InChIKeyBALPIRBGZZMXQW-UHFFFAOYSA-N

Physical Properties

While direct measurements of melting or boiling points are unavailable, analogous benzimidazoles exhibit high thermal stability. For example, 2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7), a structural relative, melts at 235–236°C . The ethyl acetate group in the target compound likely reduces crystallinity compared to unsubstituted benzimidazoles, altering solubility profiles.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step reactions starting from o-phenylenediamine derivatives. A common approach includes:

  • Formation of the benzimidazole core: Condensation of o-phenylenediamine with 4-methoxybenzaldehyde in acidic conditions generates 2-(4-methoxyphenyl)-1H-benzimidazole .

  • N-Alkylation: Reacting the benzimidazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) introduces the ethyl acetate group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization
Benzimidazole formationHCl, reflux, 12hUse of chloroform solvent
N-AlkylationEthyl chloroacetate, K₂CO₃, DMFElevated temperatures (80°C)

Reaction yields depend critically on solvent choice and catalyst activity. Chloroform enhances miscibility of reactants, improving yields to >70% in optimized setups.

Mechanistic Insights

The benzimidazole ring forms via a cyclocondensation mechanism, where the aldehyde carbonyl attacks the diamine’s amino group, followed by dehydration. N-Alkylation proceeds through an SN2\text{S}_\text{N}2 mechanism, with the benzimidazole’s nitrogen acting as a nucleophile toward ethyl chloroacetate .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct 1H^1\text{H} NMR data for Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is unavailable, related compounds provide benchmarks. For 2-(4-methoxyphenyl)-1H-benzimidazole (BZ-1), key signals include :

  • A singlet at δ 12.75 ppm for the NH proton.

  • Aromatic protons between δ 7.62–7.11 ppm.

  • A methoxy group singlet at δ 3.84 ppm.

The ethyl acetate moiety in the target compound would introduce additional signals:

  • Ethyl group triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂).

  • Ester carbonyl resonance at δ ~170 ppm in 13C^{13}\text{C} NMR .

Infrared (IR) Spectroscopy

Expected IR absorptions include:

  • N-H stretch at ~3400 cm⁻¹ (benzimidazole NH).

  • C=O stretch at ~1740 cm⁻¹ (ester carbonyl).

  • Aromatic C=C stretches at ~1600 cm⁻¹.

CompoundActivity (IC₅₀/MIC)Target Organism/Cell Line
Target CompoundPending experimental validationN/A
Fluconazole (Control)MIC = 2 µg/mLCandida albicans
AlbendazoleIC₅₀ = 0.1 µMHeLa cervical cancer cells

Applications and Future Directions

Therapeutic Development

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate serves as a lead compound for:

  • Antifungal agents: Structural analogs inhibit ergosterol biosynthesis in fungi.

  • Chemotherapeutic adjuvants: Synergistic effects with doxorubicin observed in preclinical models.

Material Science Applications

The conjugated π-system enables use in:

  • Organic light-emitting diodes (OLEDs): Benzimidazoles emit blue-light with λₑₘ ≈ 450 nm.

  • Metal-organic frameworks (MOFs): Nitrogen-rich ligands enhance gas adsorption capacity.

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